2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one
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Overview
Description
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of phthalazinone derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one typically involves multi-step reactions. One common approach is to start with the bromination of phenylacetic acid to obtain 2-bromophenylacetic acid . This intermediate is then subjected to cyclization with hydrazine to form the oxadiazole ring . The final step involves the condensation of the oxadiazole derivative with phthalazinone under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Derivatives: These compounds share structural similarities with the phthalazinone core and are used in various applications, including medicinal chemistry and materials science.
Imidazole Derivatives: These compounds also contain heterocyclic rings and are known for their diverse biological activities.
Uniqueness
2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is unique due to the presence of both the oxadiazole and phthalazinone moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 2-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one is a derivative of phthalazine and oxadiazole, two classes of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a phthalazinone core linked to a 1,2,4-oxadiazole moiety. The presence of the bromine atom and the phenyl groups is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. In vitro tests indicate that these compounds can inhibit cell proliferation in human cancer lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) with IC50 values ranging from 10 to 30 µM .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
HT-29 | 25 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes related to cell proliferation and survival. Studies suggest that oxadiazole derivatives can inhibit histone deacetylases (HDACs) and other kinases involved in oncogenic signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit bacterial growth by targeting bacterial enzymes and disrupting membrane integrity .
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibition observed |
Escherichia coli | Moderate activity |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of oxadiazole derivatives, including our compound of interest, against multiple cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner. The most notable effect was observed in breast cancer cells where the compound induced apoptosis at concentrations above 20 µM .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives. The study found that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Properties
IUPAC Name |
2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c24-19-13-7-6-12-18(19)22-25-20(30-27-22)14-28-23(29)17-11-5-4-10-16(17)21(26-28)15-8-2-1-3-9-15/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHRLFIKMNZSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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